molecular formula C19H16N2OS B2509433 N-(4,5-diphenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide

N-(4,5-diphenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2509433
M. Wt: 320.4 g/mol
InChI Key: JENCEYJGVXMQBR-UHFFFAOYSA-N
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Description

N-(4,5-diphenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is a synthetic chemical compound featuring a cyclopropanecarboxamide moiety linked to a 4,5-diphenyl-1,3-thiazole ring. This molecular architecture combines two pharmacologically significant groups, suggesting potential for diverse research applications. The cyclopropane ring is a component of interest in medicinal chemistry due to its rigid, strained conformation, which can enhance binding affinity, improve metabolic stability, and increase brain permeability in drug candidates . The 1,3-thiazole core is a privileged structure in heterocyclic chemistry, frequently investigated for its biological properties . While specific biological data for this exact compound is not available in the public domain, structural analogs demonstrate a range of activities. For instance, cyclopropanecarboxamide derivatives have been reported to exhibit distinct antiproliferative effects on human cancer cell lines, such as U937 myeloid leukemia cells, without showing cytotoxic activity, indicating a specific mechanism that may be valuable for oncological research . Other related compounds have shown promising antifungal activities, comparable to some commercial fungicides, highlighting the potential of this chemical class in agricultural or antimicrobial research . The presence of the diphenylthiazole group may further modulate the compound's properties, potentially contributing to interactions with biological targets through π-stacking or hydrophobic effects. This compound is intended for research purposes only, such as in hit-to-lead optimization campaigns, as a building block in synthetic chemistry, or for probing biochemical pathways. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS/c22-18(15-11-12-15)21-19-20-16(13-7-3-1-4-8-13)17(23-19)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENCEYJGVXMQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-diphenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include a cyclopropane ring and a thiazole moiety. The thiazole ring contributes to the compound's biological activity, while the diphenyl substituents enhance its lipophilicity and potential interactions with biological targets.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Case Study 1 : In a study involving human breast cancer cells (MCF-7), the compound showed a dose-dependent reduction in cell viability, with IC50 values indicating potent cytotoxic effects. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary tests revealed effectiveness against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound has shown promise in reducing inflammation. In vivo studies using animal models of inflammation demonstrated that administration of the compound significantly lowered levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It has been observed to affect key signaling pathways such as MAPK and NF-kB, which are crucial in regulating cell survival and inflammatory responses.
  • Interaction with DNA : Some studies suggest that it may bind to DNA or interfere with DNA repair mechanisms in cancer cells.

Comparison with Similar Compounds

Key Observations:

Thiazole vs. Oxazole Cores :

  • Thiazole derivatives (e.g., the target compound and those in ) are more frequently associated with anticancer activity due to their ability to interact with cellular kinases and receptors. In contrast, oxazole analogs (e.g., N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine ) lack explicit reports of similar activity, suggesting that the sulfur atom in thiazole may enhance bioactivity.

Substituent Effects: The 4,5-diphenyl substitution on the thiazole ring in the target compound may improve lipophilicity and membrane permeability compared to mono-substituted analogs like N-[5-R-benzyl-1,3-thiazol-2-yl] derivatives . This could enhance pharmacokinetic properties.

Biological Targets: Compounds with thiazole-cyclopropane hybrids are hypothesized to inhibit glycogen synthase kinase-3 (GSK-3) or cyclooxygenase (COX), as seen in structurally related molecules . In contrast, tetrahydroisoquinoline derivatives (e.g., TDP ) are often associated with central nervous system (CNS) targets, indicating divergent therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of N-(4,5-diphenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide?

  • Answer : The compound is typically synthesized via multi-step organic reactions. Key steps include:

  • Thiazole ring formation : Reacting cyclopropanecarboxamide with 4,5-diphenyl-1,3-thiazol-2-amine precursors under reflux conditions in polar aprotic solvents (e.g., acetonitrile or DMF) .
  • Cyclopropane functionalization : Cyclopropanecarboxylic acid derivatives are coupled to the thiazole core using carbodiimide-based coupling agents (e.g., EDC or DCC) in the presence of activating agents like HOBt .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Answer : Post-synthesis characterization involves:

  • FT-IR : Identification of amide C=O stretches (~1650–1700 cm⁻¹) and thiazole C=N/C-S bands (~1450–1550 cm⁻¹) .
  • NMR (¹H/¹³C) : Key signals include cyclopropane protons (δ 1.2–1.8 ppm, multiplet) and thiazole aromatic protons (δ 7.2–8.1 ppm) .
  • LCMS/HRMS : Confirmation of molecular ion ([M+H]⁺) and fragmentation patterns to validate the structure .

Q. What preliminary biological screening assays are used to assess its pharmacological potential?

  • Answer : Initial activity studies focus on:

  • Anticancer assays : NCI-60 human tumor cell line screening (e.g., SRB assays) to determine GI₅₀ values .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ for ATP-competitive binding) .
  • Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is critical for:

  • Bond geometry : Confirming cyclopropane ring planarity and thiazole-amide torsion angles .
  • Hydrogen bonding : Graph-set analysis (e.g., Etter’s rules) to identify intermolecular interactions influencing crystal packing and stability .
  • Validation : SHELXL refinement (R-factor < 0.05) ensures structural accuracy; disorder modeling resolves dynamic conformational changes .

Q. How do researchers address contradictions in biological activity data across studies?

  • Answer : Discrepancies (e.g., variable IC₅₀ values) are resolved via:

  • Dose-response re-evaluation : Normalizing data to cell viability controls (MTT assays) and verifying replicate consistency .
  • Target specificity profiling : Selectivity panels (e.g., Eurofins KinaseProfiler™) to rule off-target effects .
  • Solubility/purity checks : HPLC-UV (>99% purity) and DLS (aggregation screening) ensure compound integrity in assays .

Q. What strategies optimize the structure-activity relationship (SAR) for enhanced potency?

  • Answer : SAR optimization involves:

  • Substituent modulation : Introducing electron-withdrawing groups (e.g., -CF₃) on the thiazole phenyl rings to enhance target binding .
  • Bioisosteric replacement : Replacing cyclopropane with spirocyclic moieties to improve metabolic stability .
  • Molecular docking : Glide or AutoDock Vina simulations to predict interactions with biological targets (e.g., kinase ATP-binding pockets) .

Q. What experimental designs are used to study its mechanism of enzyme inhibition?

  • Answer : Mechanistic studies employ:

  • Kinetic assays : Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition .
  • Isothermal titration calorimetry (ITC) : Quantifying binding affinity (Kd) and enthalpy changes .
  • Cellular thermal shift assays (CETSA) : Validating target engagement in live cells .

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